1-(3-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a thieno[3,4-c]pyrazole core, a 5-oxopyrrolidine ring, and a 3-chlorophenyl substituent. The thieno-pyrazole moiety contributes to its planar aromaticity, while the pyrrolidone introduces conformational flexibility. Such structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both rigid and flexible binding motifs .
Properties
Molecular Formula |
C17H17ClN4O2S |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H17ClN4O2S/c1-21-16(13-8-25-9-14(13)20-21)19-17(24)10-5-15(23)22(7-10)12-4-2-3-11(18)6-12/h2-4,6,10H,5,7-9H2,1H3,(H,19,24) |
InChI Key |
XZPCTCLTZKDYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazol core, the introduction of the chlorophenyl group, and the formation of the pyrrolidine carboxamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-(3-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s closest analogs include:
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Shares a chlorophenyl group and pyrazole core but replaces the thieno-pyrazole with a trifluoromethyl-substituted pyrazole. The sulfanyl and aldehyde groups introduce distinct electronic and steric properties.
1-(3-Chlorophenyl)-N-ethyl-5-methoxy-1H-pyrazole-3-carboxamide (): Retains the chlorophenyl and carboxamide groups but lacks the fused thieno ring and pyrrolidone, instead featuring a methoxy-pyrazole and ethylamide side chain.
Key Differences
| Property | Target Compound | 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | 1-(3-Chlorophenyl)-N-ethyl-5-methoxy-1H-pyrazole-3-carboxamide |
|---|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole fused with pyrrolidone | Trifluoromethyl-pyrazole with sulfanyl and aldehyde | Methoxy-pyrazole with ethylamide |
| Flexibility | Moderate (pyrrolidone allows conformational mobility) | Rigid (planar pyrazole with bulky substituents) | Low (methoxy and ethyl groups limit flexibility) |
| Electron-Deficient Regions | Thieno-pyrazole enhances π-π stacking; carboxamide supports H-bonding | Trifluoromethyl and sulfanyl groups increase electrophilicity | Methoxy group provides weak electron-donating effects |
Computational Insights
- AutoDock4 Analysis (): Docking simulations suggest the target compound’s thieno-pyrazole system exhibits stronger van der Waals interactions with hydrophobic enzyme pockets compared to the trifluoromethyl-pyrazole analog. The pyrrolidone’s flexibility may improve binding entropy in dynamic targets.
- Electron Localization Function (ELF) (): ELF analysis via Multiwfn () highlights localized electron density around the thieno sulfur and pyrazole nitrogen atoms, favoring nucleophilic interactions. In contrast, the methoxy group in the ethylamide analog shows diffuse electron distribution, reducing reactivity .
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~395.8 | 2.9 | 2 | 5 |
| 5-(3-Chlorophenylsulfanyl)-...-carbaldehyde | ~352.7 | 3.5 | 1 | 4 |
| 1-(3-Chlorophenyl)-N-ethyl-...-carboxamide | ~323.8 | 2.4 | 1 | 3 |
Table 2: Computational Binding Affinities (AutoDock4)
| Compound | Binding Energy (kcal/mol) | Estimated Ki (nM) |
|---|---|---|
| Target Compound | -9.2 | 220 |
| 5-(3-Chlorophenylsulfanyl)-...-carbaldehyde | -7.8 | 1,900 |
| 1-(3-Chlorophenyl)-N-ethyl-...-carboxamide | -6.5 | 15,000 |
Biological Activity
The compound 1-(3-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide , also known as a thieno[3,4-c]pyrazole derivative, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and specific applications in various fields such as anti-inflammatory and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.85 g/mol. The structure features a thieno[3,4-c]pyrazole core linked to a pyrrolidine ring and a carboxamide group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.85 g/mol |
| Structural Features | Thieno[3,4-c]pyrazole core, Pyrrolidine ring, Carboxamide group |
Anti-inflammatory Activity
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate various inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. For instance, it has been evaluated for its effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Anticancer Potential
Research has also explored the anticancer potential of this compound. It is believed to interact with specific molecular targets that regulate cell proliferation and apoptosis. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:
- Enzyme Inhibition : Interaction with key enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : Binding to receptors that mediate cellular responses to growth factors and hormones.
Study 1: Antioxidant Activity in Fish Models
A study conducted on the effects of thieno[3,4-c]pyrazole compounds on the red blood cells of Clarias gariepinus (African catfish) demonstrated promising results. The study assessed erythrocyte alterations as biological indicators after exposure to toxic substances like 4-nonylphenol. The results indicated that the thieno[3,4-c]pyrazole derivatives significantly reduced oxidative stress markers compared to control groups.
Table 2: Erythrocyte Alterations
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno[3,4-c]pyrazole Compound | 12 ± 1.03 |
Study 2: Inhibition of COX Enzymes
Another study focused on the inhibition of COX enzymes by this compound revealed a dose-dependent response. The results indicated that higher concentrations of the compound led to a significant decrease in COX-2 activity, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
